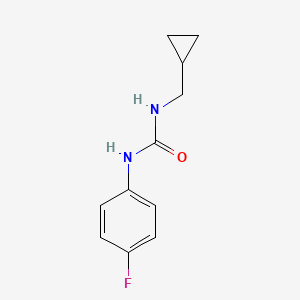![molecular formula C14H13ClN2O B7474974 N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized by a group of researchers at the University of California, San Francisco, and was found to be a potent inhibitor of the protein kinase CK2.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide works by binding to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of CK2 by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other cellular processes. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is its relatively low potency compared to other CK2 inhibitors.
Orientations Futures
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. Another area of interest is the use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand the downstream effects of CK2 inhibition by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide and its potential for treating various diseases.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzaldehyde with methylamine to form N-(4-chlorobenzyl)methylamine. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is a protein kinase that regulates a wide range of cellular processes, including cell growth, proliferation, and survival. N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a useful tool for studying the role of CK2 in these processes.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-6-13(15)7-5-11)14(18)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPNVPMRIRMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)




![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)




